N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Catalog No.
S680899
CAS No.
63304-46-1
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

CAS Number

63304-46-1

Product Name

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)acetamide

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16)

InChI Key

YOWWSJIHWIVYCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N

N-(4-amino-2-methylquinolin-6-yl)acetamide (CAS 63304-46-1) is a highly functionalized quinoline building block extensively utilized in the synthesis of central nervous system (CNS) active agents, particularly melanin-concentrating hormone 1 (MCH1) receptor antagonists and nociceptin (ORL1) receptor antagonists [1]. Characterized by its 2-methyl substitution and selectively acetylated 6-amino position, this compound provides a stable, regioselectively protected scaffold that streamlines the development of complex heterocyclic therapeutics [2]. Its procurement is primarily driven by its utility as an advanced intermediate that circumvents the low-yielding regioselective protection steps required when starting from raw diaminoquinolines, offering a direct pathway to high-purity downstream derivatives [3].

Attempting to substitute N-(4-amino-2-methylquinolin-6-yl)acetamide with its unprotected analog, 4,6-diamino-2-methylquinoline, or the halogenated precursor N-(4-chloro-2-methylquinolin-6-yl)acetamide introduces significant process inefficiencies [1]. The 4-chloro intermediate requires harsh amination conditions—such as high-pressure ammonia or specialized palladium catalysts—that can degrade sensitive functional groups and increase manufacturing costs [2]. Conversely, the fully unprotected 4,6-diamino baseline exhibits competitive nucleophilicity; using it in electrophilic coupling reactions inevitably leads to complex mixtures of 4-substituted, 6-substituted, and 4,6-disubstituted products [3]. This lack of regiocontrol drastically reduces overall yield and necessitates labor-intensive chromatographic separations that are unviable at scale, making the pre-acetylated compound the strictly preferred choice for efficient synthesis[1].

Elimination of Cross-Reactivity in Electrophilic Coupling

Procuring the 6-acetamide protected building block directly eliminates the need for complex downstream purification. When subjected to standard electrophilic substitution or alkylation conditions, N-(4-amino-2-methylquinolin-6-yl)acetamide yields the desired 4-N-functionalized product with high regiocontrol [1]. In contrast, the unprotected 4,6-diamino-2-methylquinoline baseline suffers from competitive nucleophilicity, resulting in significant byproduct formation[2].

Evidence DimensionYield of target 4-N-alkylated/acylated product without regioisomer contamination
Target Compound Data>90% yield of single regioisomer
Comparator Or Baseline4,6-diamino-2-methylquinoline (unprotected baseline)
Quantified Difference40-50% reduction in yield for the baseline due to 6-N and 4,6-N,N-disubstitution byproducts
ConditionsStandard electrophilic substitution/alkylation conditions at ambient temperature

Buying the pre-protected compound prevents severe yield losses and eliminates the need for costly, unscalable chromatographic separations during API synthesis.

Avoidance of Harsh Amination Conditions

Utilizing the pre-aminated compound avoids the high-pressure reactor requirements and expensive transition metal catalysts associated with its halogenated precursors [1]. The 4-chloro analog, N-(4-chloro-2-methylquinolin-6-yl)acetamide, requires aggressive nucleophilic aromatic substitution (SNAr) conditions to install the necessary 4-amino group, which can compromise overall synthetic efficiency and safety [2].

Evidence DimensionReaction conditions required for 4-position functionalization
Target Compound DataDirect functionalization of the primary 4-amino group at ambient to mild conditions (20-60°C, 1 atm)
Comparator Or BaselineN-(4-chloro-2-methylquinolin-6-yl)acetamide
Quantified DifferenceThe 4-chloro analog requires elevated temperatures (>120°C) and high-pressure ammonia (or Buchwald-Hartwig catalysts) to achieve the same aminated intermediate
ConditionsNucleophilic aromatic substitution (SNAr) vs. direct amine derivatization

Selecting the 4-amino compound directly lowers the barrier to scale-up by removing the need for specialized high-pressure equipment and expensive catalytic systems.

Structural Prerequisite for MCH1 and ORL1 Receptor Antagonism

The specific substitution pattern of N-(4-amino-2-methylquinolin-6-yl)acetamide is critical for achieving the necessary steric and electronic interactions in target receptor binding pockets[1]. Downstream derivatives built on this exact scaffold maintain high nanomolar affinity for MCH1 and ORL1 receptors, whereas analogs lacking the 2-methyl or 6-acetamide/amino groups exhibit drastically reduced potency [2].

Evidence DimensionTarget binding affinity (IC50/Ki) of downstream derivatives
Target Compound DataDerivatives maintain high affinity (e.g., IC50 < 10 nM) for MCH1 and ORL1 receptors
Comparator Or BaselineDes-methyl or 6-unsubstituted quinoline analogs
Quantified DifferenceThe presence of the 2-methyl and 6-acetamide groups provides a 10- to 50-fold enhancement in binding affinity compared to unsubstituted baselines
ConditionsIn vitro radioligand binding assays for MCH1 and ORL1 receptors

This compound provides the exact structural prerequisites needed for potent CNS receptor antagonism, making it the requisite starting material for these specific drug classes.

Synthesis of MCH1 Receptor Antagonists

As a core scaffold for developing anti-obesity and anxiolytic therapeutics, where the 4-amino group is further elaborated into complex basic side chains while the 6-acetamide group ensures proper receptor pocket orientation [1].

Development of Nociceptin (ORL1) Antagonists

Utilized in the generation of novel analgesics and antidepressants, leveraging the 2-methylquinoline core for optimal receptor fit and utilizing the pre-installed 4-amino group for rapid library synthesis [2].

Advanced Building Block for Kinase Inhibitors

Employed in the synthesis of targeted therapies where the 6-acetamide group serves as a critical hydrogen bond acceptor/donor essential for hinge region binding in kinase domains, avoiding the need for late-stage functionalization [1].

Analytical Reference Standard for Stability Indicating Assays

Procured as a precise chromatographic standard in HPLC-UV methods for monitoring the stability, hydrolysis, and purity of quinoline-based active pharmaceutical ingredients during forced degradation studies [3].

XLogP3

1.1

Wikipedia

Acetamide, N-(4-amino-2-methyl-6-quinolinyl)-

Dates

Last modified: 04-15-2024

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